2-Methyl-5-pentafluorosulfanylaniline
Overview
Description
“2-Methyl-5-pentafluorosulfanylaniline” is a compound that has gained significant attention in the scientific community. It is a solid substance with a CAS Number of 623943-52-2 and a molecular weight of 233.21 .
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl– and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks .
Chemical Reactions Analysis
The influence of the pentafluorosulfanyl group on a variety of common synthetic transformations has been investigated. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions .
Scientific Research Applications
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- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Method : A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
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Clean Technologies and Environmental Policy
- Application : The impact of solvent losses and emissions drives efforts to minimise them or to avoid them completely . This has become a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent .
- Method : This concept has generated a substantial chemical literature and has led to the development of so-called neoteric solvents .
- Results : A critical overview of published material establishes that few new materials have yet found widespread use as solvents .
Future Directions
The pentafluorosulfanyl group has remained largely unexplored in the literature, but recent reports highlighting its unique physicochemical profile have renewed interest in the substituent . The unique physicochemical parameters of the pentafluorosulfanyl group have resulted in its application within several fields, particularly medicinal chemistry .
properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NS/c1-5-2-3-6(4-7(5)13)14(8,9,10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTWYSPNHRBADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-pentafluorosulfanylaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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